1,3-Cyclohexanedione
Overview
Description
1,3-Cyclohexanedione is an organic compound with the formula (CH2)4(CO)2 . It is one of three isomeric cyclohexanediones and is a colorless compound that occurs naturally . It is used in organic synthesis and pharmaceutical intermediates . It is also an intermediate of herbicides sulcotrione and nitrosulfonone .
Synthesis Analysis
1,3-Cyclohexanedione is produced by semi-hydrogenation of resorcinol . It has been used as a precursor in organic chemistry for various synthesis and reactions .
Molecular Structure Analysis
The molecular formula of 1,3-Cyclohexanedione is C6H8O2 . Its molecular weight is 112.1265 . The compound exists mainly as the enol tautomer . The structure of 1,3-Cyclohexanedione is also available as a 2D Mol file or as a computed 3D SD file .
Chemical Reactions Analysis
1,3-Cyclohexanedione exists in solution predominantly as the enol tautomer . It reacts under acid catalysis with alcohols to 3-alkoxyenones . Its pKa is 5.26 . Treatment of the sodium salt of the enolate with methyl iodide gives 2-methyl-1,3-cyclohexanedione, which also exists predominantly as the enol .
Physical And Chemical Properties Analysis
1,3-Cyclohexanedione is a colorless or white solid . It has a density of 1.0861 g/cm3 . Its melting point is 105.5 °C (221.9 °F; 378.6 K) . The acidity (pKa) is 5.20 (H2O) .
Scientific Research Applications
Trace Analysis and Environmental Applications
1,3-Cyclohexanedione has been utilized in the trace analysis of aldehydes using high-performance liquid chromatography. This method, advantageous for its enhanced water solubility and lower reaction temperatures compared to similar reagents, has applications in environmental sample analysis (Stahovec & Mopper, 1984).
Atmospheric Monitoring
The compound also finds use in atmospheric formaldehyde detection. Its ability to selectively detect formaldehyde at parts per trillion levels in an automated, near real-time manner makes it significant for environmental monitoring (Fan & Dasgupta, 1994).
Molecular Structure Studies
1,3-Cyclohexanedione has been studied for its molecular structure and conformation in the gas phase. Understanding its structural properties, such as the prevalence of chair and boat forms, is crucial for its application in chemical synthesis and material science (Shen & Samdal, 2011).
Chemical Synthesis and Catalysis
In organic chemistry, 1,3-Cyclohexanedione is involved in various synthesis reactions. For example, it has been used in amino acid mediated asymmetric aldol reactions and organocatalytic 1,3-dipolar cycloaddition reactions, contributing to the development of novel organic compounds (Nagamine, Inomata, Endo, & Paquette, 2007) (Xu, Zhen-yan, & Li, 2016).
Inclusion Properties and Crystal Chemistry
1,3-Cyclohexanedione exhibits unique inclusion properties in crystallization processes. Its ability to form hydrogen-bonded cyclamers has been studied for its potential in developing new materials and understanding crystal chemistry (Etter, Parker, Ruberu, Panunto, & Britton, 1990).
Phase Transition Studies
The phase transitions of 1,3-Cyclohexanedione under various conditions, like high pressures, are of interest in materials science and chemistry. Such studies help in understanding the physical properties of the compound under different environmental conditions (Szafrański, Czarnecki, Katrusiak, & Habryło, 1992).
Hydrogenation and Chemical Industry Applications
In the chemical industry, 1,3-Cyclohexanedione is produced through the hydrogenation of resorcinol, with its production and purification processes being key to its industrial utility. This compound plays a role in various synthesis processes and the production of fine chemicals (Ling-fu, 2011).
Control of Chemical Reactions
1,3-Cyclohexanedione derivatives have been shown to control chemical reactions in non-aqueous solutions, acting as buffering agents. This control is crucial for achieving specific chemical transformations and for maintaining the stability of compounds (Sohail & Tanaka, 2020).
Analytical Reagent Development
The compound has been developed into analytical reagents, such as bis(2-hydroxybenzoylhydrazone)s, showing potential in kinetic analysis and reaction with common cations (Gallego, Silva, & Valcárcel, 1984).
Safety And Hazards
1,3-Cyclohexanedione is harmful if swallowed . It is advised to avoid contact with skin and eyes, and to avoid formation of dust and aerosols . Appropriate exhaust ventilation should be provided at places where dust is formed . It should be handled in accordance with good industrial hygiene and safety practice .
properties
IUPAC Name |
cyclohexane-1,3-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O2/c7-5-2-1-3-6(8)4-5/h1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJSLFCCWAKVHIW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)CC(=O)C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1044433 | |
Record name | 1,3-Cyclohexanedione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1044433 | |
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Molecular Weight |
112.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder, Solid; [Merck Index] Light brown powder; [Alfa Aesar MSDS] | |
Record name | 1,3-Cyclohexanedione | |
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Record name | 1,3-Cyclohexanedione | |
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Product Name |
1,3-Cyclohexanedione | |
CAS RN |
504-02-9 | |
Record name | 1,3-Cyclohexanedione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=504-02-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Dihydroresorcinol | |
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Record name | 1,3-Cyclohexanedione | |
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Record name | 1,3-Cyclohexanedione | |
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Record name | 1,3-Cyclohexanedione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1044433 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cyclohexane-1,3-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.255 | |
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Record name | DIHYDRORESORCINOL | |
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URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6UK3D2BXJT | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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